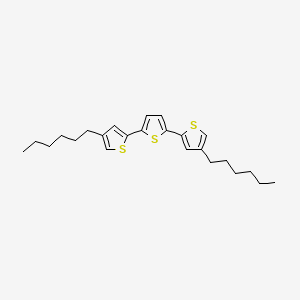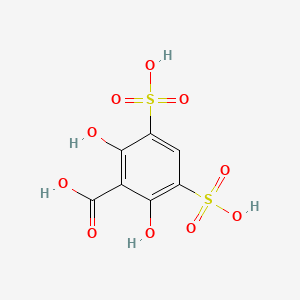
2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- is a complex organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.251 . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and its phenoxy and propenyl substituents. The compound’s stereochemistry is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
The synthesis of 2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- involves multiple steps, typically starting with the preparation of the azetidine ring This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Analyse Des Réactions Chimiques
2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and propenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- include other azetidine derivatives and compounds with phenoxy and propenyl groups. the unique combination of these functional groups and the specific (2R,3R) stereochemistry sets this compound apart. Other similar compounds may include:
- 2-Azetidinecarboxaldehyde derivatives with different substituents.
- Phenoxy-substituted azetidines.
- Propenyl-substituted azetidines .
Propriétés
Numéro CAS |
201748-24-5 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
(2R,3R)-4-oxo-3-phenoxy-1-prop-2-enylazetidine-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO3/c1-2-8-14-11(9-15)12(13(14)16)17-10-6-4-3-5-7-10/h2-7,9,11-12H,1,8H2/t11-,12+/m0/s1 |
Clé InChI |
ZJICCALHBQBRCU-NWDGAFQWSA-N |
SMILES isomérique |
C=CCN1[C@H]([C@H](C1=O)OC2=CC=CC=C2)C=O |
SMILES canonique |
C=CCN1C(C(C1=O)OC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


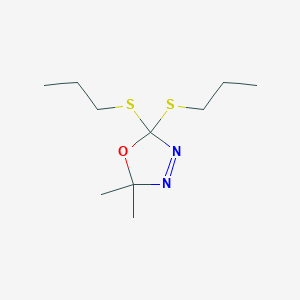
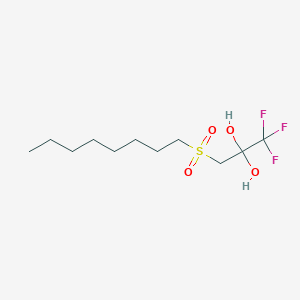
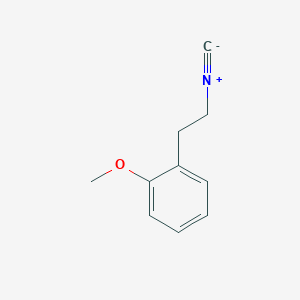
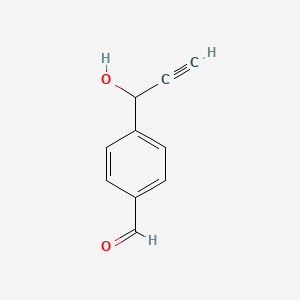

![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)

![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
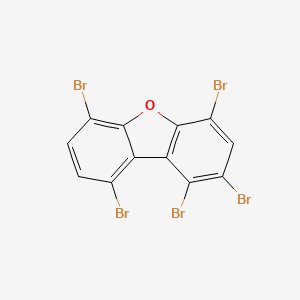
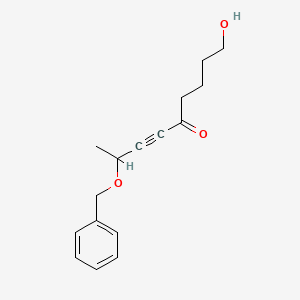
![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)
